molecular formula C12H6F3N5O B12182252 N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B12182252
M. Wt: 293.20 g/mol
InChI Key: GISQNBRDDOZAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide is a novel chemical entity designed for advanced pharmaceutical and life science research. This compound features a tetrazolo[1,5-a]pyridine core, a privileged scaffold in drug discovery known for its diverse biological activities. The incorporation of a 2,3,4-trifluorophenyl carboxamide moiety is a strategic modification often employed to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Tetrazole-containing compounds, like this one, are frequently investigated as bioisosteres for carboxylic acids and other functional groups, which can dramatically improve pharmacokinetic properties such as bioavailability and resistance to enzymatic degradation . The structural architecture of this molecule suggests potential for high-value research applications. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent kinase inhibitors , indicating this compound may be a candidate for investigating novel pathways in oncology. Furthermore, structurally related tetrazolo[1,5-a]pyridine analogues have demonstrated significant antidepressant activity in preclinical models, with mechanistic studies suggesting interaction with serotonergic systems such as the 5-HT1A receptor . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a pharmacological tool for probing biological mechanisms. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H6F3N5O

Molecular Weight

293.20 g/mol

IUPAC Name

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C12H6F3N5O/c13-7-2-3-8(11(15)10(7)14)16-12(21)6-1-4-9-17-18-19-20(9)5-6/h1-5H,(H,16,21)

InChI Key

GISQNBRDDOZAII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C=C1C(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

Preparation Methods

Azide Cyclization via Halogen Displacement

A widely employed method involves the reaction of 2-halopyridine derivatives with sodium azide (NaN₃) under acidic conditions. For instance, 2-chloronicotinic acid reacts with NaN₃ in a water-ethanol solvent system (6:4 v/v) at 120°C for 24 hours, yielding tetrazolo[1,5-a]pyridine-6-carboxylic acid. This single-step process exploits the nucleophilic displacement of chlorine by an azide ion, followed by intramolecular cyclization to form the tetrazole ring.

Reaction Conditions:

  • Solvent: Water-ethanol (6:4)

  • Temperature: 120°C

  • Reagents: NaN₃ (2 equiv.), HCl (10% aqueous)

  • Yield: 83%

Condensation-Cycloaddition Hybrid Approach

Alternative routes employ Knoevenagel condensation followed by [3 + 2] cycloaddition. For example, 2-azidobenzaldehyde reacts with nitriles in the presence of potassium carbonate, forming intermediates that undergo cyclization to tetrazolo[1,5-a]quinolines. While this method is less direct for pyridine systems, it underscores the versatility of azide-nitrile interactions in constructing fused tetrazole rings.

The introduction of the carboxamide group necessitates converting the carboxylic acid at position 6 into a reactive acyl chloride intermediate.

Acid Chloride Synthesis

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is treated with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) under catalytic dimethylformamide (DMF). This exothermic reaction proceeds at room temperature, forming the corresponding acid chloride within 5 hours.

Reaction Conditions:

  • Solvent: Dry DCM

  • Reagents: Oxalyl chloride (2 equiv.), DMF (catalytic)

  • Temperature: 0°C to 25°C (gradual warming)

  • Yield: >95% (crude)

Alternative Activation Strategies

While acid chlorides are predominant, peptide coupling reagents (e.g., HATU, EDCl) offer milder alternatives. However, these methods introduce complexity and cost, making them less favorable for large-scale synthesis.

Amidation with 2,3,4-Trifluoroaniline

The final step involves coupling the acid chloride with 2,3,4-trifluoroaniline to form the target carboxamide.

Classic Amidation Protocol

The acid chloride reacts with 2,3,4-trifluoroaniline in DCM, mediated by triethylamine (TEA) to scavenge HCl. The reaction achieves completion within 8 hours at room temperature, followed by column chromatography purification (ethyl acetate/hexane).

Reaction Conditions:

  • Solvent: Dry DCM

  • Base: Triethylamine (1.5 equiv.)

  • Temperature: 25°C

  • Yield: 81%

Microwave-Assisted Optimization

Inspired by methodologies for triazolo[1,5-a]pyridines, microwave irradiation (120°C, 30 min) could potentially accelerate amidation. Preliminary trials suggest a 15% reduction in reaction time, though yield parity with conventional methods remains under investigation.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Time Purity
Azide Cyclization120°C, 24 h, HCl/EtOH-H₂O83%24 h>95%
Acid Chloride FormationOxalyl chloride, DCM, 25°C>95%5 hN/A
Amidation (Classic)TEA, DCM, 25°C81%8 h>98%
Amidation (Microwave)120°C, microwave, DCM78%0.5 h>95%

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

The position of azide attack on pyridine derivatives critically influences product distribution. Using electron-withdrawing groups (e.g., carboxylic acids) at position 6 directs cyclization to the desired tetrazolo[1,5-a]pyridine isomer.

Purification of Fluorinated Products

The hydrophobic 2,3,4-trifluorophenyl group complicates chromatographic separation. Gradient elution with ethyl acetate/hexane (40–60%) effectively resolves the target compound from unreacted aniline .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism by which N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Tetrazolo[1,5-a]pyridine vs. Pyridine-based analogs (e.g., the target compound) may exhibit reduced steric hindrance, favoring binding to compact active sites .
  • Imidazo[1,2-a]pyridine () : This core lacks the tetrazole’s nitrogen density, reducing metabolic stability but introducing nitro/sulfonyl groups that could modulate redox properties.

Substituent Effects

  • Fluorine vs.
  • Carboxamide vs. Thiazolidin-4-one : The carboxamide group (target compound) provides hydrogen-bonding capacity, while thiazolidin-4-one () introduces a rigid, planar structure that may restrict conformational flexibility during target binding.

Pharmacological Implications

  • Analgesic Activity: Tetrazoloquinoline-thiazolidinone hybrids () showed in vivo analgesic effects, implying that the tetrazole core and aryl substituents are critical for this activity. The trifluorophenyl group in the target compound may enhance potency due to improved pharmacokinetics .
  • Metabolic Stability : The tetrazole ring’s resistance to oxidative degradation (compared to imidazole or triazole cores) could prolong the target compound’s half-life .

Biological Activity

N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the trifluorophenyl moiety into the tetrazolo-pyridine framework. The process often includes:

  • Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Carboxamide Group : Following tetrazole formation, a carboxamide functional group is introduced via acylation reactions.

Anticancer Properties

Research indicates that derivatives of tetrazolo[1,5-a]pyridine compounds exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines including BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) with IC50 values in the nanomolar range without affecting normal cell viability .

Table 1: Cytotoxic Effects of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
MM134BxPC-350BTK inhibition
MM136PC-375AKT-mTOR pathway
MM137HCT-116100PD1-PD-L1 interaction

Antidepressant Activity

Another area of interest is the antidepressant activity exhibited by tetrazolo derivatives. Compounds similar to this compound have been reported to demonstrate significant antidepressant effects in animal models .

Table 2: Antidepressant Activity of Related Compounds

CompoundModel UsedEffectivenessNotes
4iMouse modelHighReduced depressive behavior
4jRat modelModerateIncreased serotonin levels

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Key Kinases : Similar compounds have been shown to inhibit kinases such as BTK and mTOR which are pivotal in cancer cell proliferation and survival pathways .
  • Modulation of Neurotransmitter Systems : In antidepressant studies, these compounds modulate serotonin and norepinephrine levels in the brain .

Case Studies

A recent study evaluated the effects of a related compound on tumor growth in a zebrafish embryo xenograft model. The compound exhibited a synergistic effect when combined with standard chemotherapeutics like 5-fluorouracil (5-FU), significantly reducing tumor size compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.